Carnosifloside VI
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Description
Carnosifloside VI is a natural product that is extracted from the plant Carissa spinarum. It has gained attention in recent years due to its potential therapeutic effects.
Scientific Research Applications
Neuroprotection and Alzheimer's Disease
Carnosifloside VI and related compounds like carnosine have been shown to offer neuroprotective effects, particularly in the context of Alzheimer's disease (AD). Studies have demonstrated that these compounds can protect against oxidative stress and inflammation in neurological conditions. For instance, carnosine can decrease oxidative stress in macrophages and modulate oxidative stress associated with AD. It has also been found to suppress Aβ1-42 fibril formation, a key feature of AD pathology, and protect microglial cells against Aβ-induced oxidative stress and inflammation (Caruso et al., 2021) (Caruso et al., 2019) (Aloisi et al., 2013).
Antioxidant and Anti-inflammatory Properties
Carnosifloside VI is known for its antioxidant and anti-inflammatory activities. Research has shown that it can modulate pro-oxidant and pro-inflammatory activities in macrophages, suggesting its potential in treating diseases characterized by high levels of oxidative stress and inflammation, such as atherosclerosis, cancer, depression, metabolic syndrome, and neurodegenerative diseases (Fresta et al., 2020).
Diabetes and Diabetic Nephropathy
In the context of diabetes and diabetic nephropathy, studies have demonstrated the beneficial effects of carnosine. It has been found to improve glucose metabolism and reduce symptoms of diabetic nephropathy in animal models, suggesting its potential as a therapeutic strategy for these conditions (Albrecht et al., 2017).
Exercise and Muscle Function
Carnosifloside VI and related compounds like carnosine have been studied for their roles in exercise and muscle function. Research indicates that these compounds can improve high-intensity exercise performance and are involved in muscle carnosine metabolism (Derave et al., 2010).
General Physiological Roles
More broadly, carnosine has been recognized for its physiological roles based on its biochemical properties, including pH buffering, metal-ion chelation, and protecting against advanced glycation and lipoxidation end-products. This underlines its potential therapeutic applications in various diseases where ischemic or oxidative stress is involved (Boldyrev et al., 2013).
properties
CAS RN |
109985-95-7 |
---|---|
Product Name |
Carnosifloside VI |
Molecular Formula |
C48H80O18 |
Molecular Weight |
945.1 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(E,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C48H80O18/c1-22(20-61-42-40(59)38(57)35(54)29(65-42)21-62-43-39(58)36(55)33(52)27(18-49)63-43)9-8-10-23(2)24-15-16-46(5)30-13-11-25-26(48(30,7)31(51)17-47(24,46)6)12-14-32(45(25,3)4)66-44-41(60)37(56)34(53)28(19-50)64-44/h9,11,23-24,26-44,49-60H,8,10,12-21H2,1-7H3/b22-9+/t23-,24-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44+,46+,47-,48+/m1/s1 |
InChI Key |
WWDDJYHDZQBKBW-POHRRBMFSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C |
SMILES |
CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |
synonyms |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(6R)-6-[(3S,8S,9R,10S,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahy |
Origin of Product |
United States |
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